4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid
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Overview
Description
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid typically involves multiple steps. One common method starts with the preparation of 4-ethyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with appropriate reagents to introduce the furoic acid moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-carbonyldiimidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furoic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid involves its interaction with various molecular targets. It may form hydrogen bonds with active centers of cell constituents, interfering with normal cellular processes. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid
- 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-yl) thiosemicarbazide
Uniqueness
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of chromen and furoic acid moieties allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H16O6 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C18H16O6/c1-3-11-7-17(19)24-15-8-13(4-5-14(11)15)22-9-12-6-16(18(20)21)23-10(12)2/h4-8H,3,9H2,1-2H3,(H,20,21) |
InChI Key |
AKGWAINBAUTECY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)O)C |
Origin of Product |
United States |
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